5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole
Description
Contextualization within Modern Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of modern organic and medicinal chemistry, with nitrogen-containing rings forming the structural core of a vast number of pharmaceuticals, natural products, and functional materials. mdpi.comnih.gov Among these, the imidazole (B134444) ring is a particularly privileged scaffold. nih.gov Imidazole, a five-membered aromatic ring with two nitrogen atoms, is amphoteric and highly polar. nih.govresearchgate.netmdpi.com It can act as an acid, a base, or a nucleophile and is a key component in biologically crucial molecules like the amino acid histidine and purines. researchgate.netmdpi.com The reactivity of the imidazole ring is complex, exhibiting properties intermediate between electron-rich pyrrole (B145914) and electron-deficient pyridine. nih.govimperial.ac.uk Its unique electronic and hydrogen-bonding capabilities allow it to bind readily to various enzymes and receptors, making it a frequent target in drug discovery. nih.govnih.gov
Juxtaposed with the stable, aromatic imidazole is the 2H-azirine ring. This three-membered heterocycle, containing one nitrogen atom and a double bond, is characterized by significant ring strain. This inherent strain makes 2H-azirines highly reactive and valuable as synthetic intermediates rather than as stable end-products. mdpi.comresearchgate.net They are well-known precursors for a variety of reactive species, which can be harnessed to construct more complex molecular architectures. researchgate.netuzh.ch The study of such strained rings is a significant area of research, offering pathways to novel chemical transformations.
Significance of Azirine-Imidazole Conjugates in Chemical Synthesis and Theoretical Chemistry
The conjugation of an azirine ring with an imidazole ring, as seen in 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole, creates a molecule with two distinct and potentially interacting reactive centers. The significance of such a conjugate lies in the unique chemical possibilities arising from this combination.
The most prominent reaction of 2H-azirines is their photochemical ring-opening to generate nitrile ylides. uzh.chacs.org Nitrile ylides are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles to form five-membered heterocycles. uzh.ch The nature of the substituents on the azirine ring can influence the efficiency and pathway of this photo-cleavage, which can proceed via either C-C or C-N bond scission. researchgate.netresearchgate.net Theoretical studies based on CASSCF and CASPT2 calculations have been used to understand these photochemical reaction mechanisms and the effects of substituents. researchgate.net
The presence of the 1-methyl-1H-imidazole moiety attached to the azirine could therefore:
Modulate the Photochemistry: The electron-rich imidazole ring could influence the electronic structure of the azirine, potentially affecting the wavelength of light required for cleavage and the stability of the resulting nitrile ylide.
Enable Intramolecular Reactions: The generated nitrile ylide could potentially react intramolecularly with the imidazole ring itself, leading to novel fused heterocyclic systems.
Serve as a Complex Ligand: The imidazole's pyridine-like nitrogen atom is an excellent coordination site for metal ions, suggesting that azirine-imidazole conjugates could function as novel ligands whose reactivity could be tuned by metal complexation.
While direct research on this compound is limited, studies on related systems, such as azirine-triazole hybrids, have demonstrated the feasibility of synthesizing and utilizing molecules where an azirine is linked to another nitrogen-containing aromatic heterocycle. rsc.orgresearchgate.net Furthermore, documented reactions show that 2H-azirines can react with imidazolium (B1220033) ylides, leading to ring-expansion products and the formation of pyrrolylimidazole derivatives, confirming a chemical reactivity link between these two heterocyclic systems. nih.gov
Scope and Objectives of Academic Inquiry into this compound
The unique structure of this compound, while its CAS number 85208-81-7 is registered, remains largely unexplored in academic literature. chemicalbook.com A dedicated research program would likely focus on several key objectives:
Synthesis and Characterization: The primary goal would be to develop and optimize a reliable synthetic route to the compound. This could involve building the azirine onto a pre-existing imidazole or constructing the imidazole ring onto an azirine precursor. Following synthesis, full spectroscopic characterization using NMR, IR, and mass spectrometry would be essential.
Photochemical Investigation: A central objective would be to study the compound's photochemical behavior. This would involve irradiating the molecule at various wavelengths and trapping the resulting intermediates to determine if a nitrile ylide is formed and to characterize its subsequent reactions. acs.orgoup.com This could be a powerful method for synthesizing novel imidazole-fused compounds. Research on aziridines fused to imidazole rings, which form stable biradicals upon irradiation, suggests that the photochemistry would be rich. mdpi.com
Exploration of Synthetic Utility: Research would aim to use the conjugate as a building block. The azirine moiety could be used as a nitrile ylide generator for creating complex molecules, while the imidazole moiety could be used for further functionalization or as a directing group. researchgate.netnih.gov
Theoretical Modeling: Computational chemistry would be employed to model the molecule's geometry, electronic structure, and reaction pathways. researchgate.net DFT calculations could predict its stability, spectroscopic properties, and the energetics of its photochemical ring-opening, guiding experimental work. researchgate.net
Data Tables
To provide context for the potential properties of this compound, the following tables summarize general characteristics of its constituent heterocyclic systems.
Table 1: General Properties and Reactivity of Core Heterocycles
| Feature | 1-Methyl-1H-imidazole | 2H-Azirine |
| Ring Size | 5-membered | 3-membered |
| Aromaticity | Aromatic | Non-aromatic, strained |
| Key Reactivity | Electrophilic substitution, N-alkylation, coordination to metals. researchgate.netnih.gov | Photochemical or thermal ring-opening to form nitrile ylides; participation in cycloadditions. uzh.chresearchgate.net |
| Stability | High | Low (reactive intermediate) |
| Biological Role | Core of many bioactive molecules and pharmaceuticals. nih.govnih.gov | Used as a chemical probe for modifying proteins. nih.gov |
Table 2: Representative Photochemical Reactions of 2H-Azirines
| Reaction Type | Description | Resulting Products |
| C-C Bond Cleavage | Irradiation (typically short wavelength) leads to the cleavage of the carbon-carbon single bond. researchgate.net | Forms a highly reactive nitrile ylide intermediate. uzh.chacs.org |
| 1,3-Dipolar Cycloaddition | The photochemically generated nitrile ylide reacts with various dipolarophiles (e.g., alkenes, alkynes, carbonyls). | Five-membered rings (e.g., pyrrolines, oxazolines). uzh.ch |
| C-N Bond Cleavage | Irradiation (often longer wavelength) can lead to cleavage of a carbon-nitrogen bond. researchgate.net | Can produce vinyl nitrenes, leading to different rearrangement products like ketenimines. researchgate.net |
Table 3: Typical ¹H-NMR Spectroscopic Data for Imidazole Derivatives
| Proton Position | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| H-2 | ~7.7 ppm | Positioned between the two nitrogen atoms; often the most deshielded proton. imperial.ac.uk |
| H-4 | ~7.1 - 7.4 ppm | Adjacent to the substituted nitrogen (N-1). imperial.ac.uknih.gov |
| H-5 | ~6.9 - 7.2 ppm | Adjacent to the 'pyridine-like' nitrogen (N-3). imperial.ac.uknih.gov |
| N-CH₃ | ~3.8 - 3.9 ppm | Methyl group attached to N-1. rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
5-(2H-azirin-3-yl)-1-methylimidazole |
InChI |
InChI=1S/C6H7N3/c1-9-4-7-3-6(9)5-2-8-5/h3-4H,2H2,1H3 |
InChI Key |
SEXAQZQNSWHWMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 2h Azirin 3 Yl 1 Methyl 1h Imidazole
Azirine Ring-Opening Reactions and Subsequent Rearrangements
The significant ring strain of the 2H-azirine system, estimated to be around 109 kJ/mol, is a primary driving force for its ring-opening reactions. researchgate.net Cleavage can occur at any of the three bonds within the ring, with the specific pathway being highly dependent on the reaction conditions and the nature of the substituents. researchgate.netcore.ac.uk
Due to the polarization of the C=N bond, the C(2) carbon atom of the 2H-azirine ring is electrophilic and readily attacked by nucleophiles. core.ac.ukmdpi.com This addition typically leads to the formation of a transient aziridine (B145994) intermediate, which may be stable or undergo subsequent rearrangement. A wide array of nucleophiles, including heteroatomic (O, N, S) and carbon-based reagents, can participate in this reaction. researchgate.netmdpi.com
For 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole, nucleophilic attack at the C(2) position would yield a substituted aziridine. The reaction with alcohols, for instance, would produce alkoxy-aziridines. While often unstable, some 2-alkoxyaziridines have been isolated. core.ac.uk Similarly, reactions with amines or thiols would lead to the corresponding amino- or thio-substituted aziridines. The presence of the 1-methyl-1H-imidazole substituent can influence the reactivity, potentially through electronic effects or by acting as an internal nucleophile under certain conditions.
Table 1: Examples of Nucleophile-Initiated Ring Opening of 2H-Azirines
| 2H-Azirine Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 3-Phenyl-2H-azirine | Methanol (MeOH) | 2-Methoxy-3-phenylaziridine | core.ac.uk |
| 3-Phenyl-2H-azirine | Benzoic Acid | N-Phenacylbenzamide (via ring-opened aziridine) | uzh.ch |
| Methyl 2H-azirine-3-carboxylate | Propargyl alcohol | Stable Aziridine Adduct | core.ac.uk |
| General 3-Aryl-2H-azirines | Primary Amines (with BF₃ catalysis) | Substituted Aziridines / Imidazoles | nih.gov |
The lone pair of electrons on the azirine's nitrogen atom allows for interaction with electrophiles, such as Brønsted or Lewis acids. core.ac.ukuzh.ch This activation often facilitates ring-opening or rearrangement reactions. For instance, treatment of 2H-azirines with perchloric acid can lead to N(1)-C(2) bond cleavage, forming intermediate vinyl nitrenium ions that can be trapped by nucleophiles like nitriles to form imidazoles or acetone (B3395972) to yield oxazolines. uzh.ch
In the case of this compound, the imidazole (B134444) ring itself contains basic nitrogen atoms that can interact with electrophiles. However, protonation or Lewis acid coordination at the azirine nitrogen would activate the ring towards cleavage. This can lead to ring expansion products. For example, Brønsted acid-promoted reactions of 2H-azirines with thioamides have been shown to produce substituted thiazoles through a process involving ring-opening and annulation. rsc.org
2H-azirines exhibit distinct reactivity under thermal and photochemical conditions, leading to different reactive intermediates. nih.gov
Thermal Reactivity: The major thermal reaction of 2H-azirines typically involves the cleavage of the C(2)–N bond to generate a vinyl nitrene intermediate. rsc.org This process has been substantiated by experiments showing that the thermal racemization of optically active 2H-azirines is significantly faster than their rearrangement to other products, which points to a reversible ring-opening to a vinyl nitrene. rsc.org These vinyl nitrenes are highly reactive and can undergo various subsequent reactions, such as insertion into an adjacent C–H bond or addition across a neighboring π-system, often leading to the formation of indoles or isoxazoles depending on the substituents. nih.gov
Photochemical Reactivity: In contrast, the photolysis of 2H-azirines results in the selective cleavage of the C(2)–C(3) single bond. beilstein-journals.orgnih.gov This photochemical ring-opening is an ultrafast, non-adiabatic process that efficiently generates highly reactive nitrile ylides. uzh.chresearchgate.net These 1,3-dipolar species are central to the cycloaddition chemistry of azirines, as discussed in section 3.2.2. The formation of nitrile ylides from 2H-azirines is a key step in synthesizing a variety of five-membered nitrogen-containing heterocycles. nih.govbeilstein-journals.orgnih.gov
Table 2: Comparison of Thermal and Photochemical Ring Opening of 2H-Azirines
| Condition | Bond Cleaved | Intermediate Formed | Typical Final Product(s) | Reference |
|---|---|---|---|---|
| Thermal (Thermolysis) | C(2)-N | Vinyl Nitrene | Indoles, Isoxazoles | nih.govrsc.org |
| Photochemical (Photolysis) | C(2)-C(3) | Nitrile Ylide | Pyrrolines, Oxazoles (via cycloaddition) | beilstein-journals.orgnih.gov |
Cycloaddition Chemistry of the Azirine Ring in this compound
The unique structure of the 2H-azirine ring allows it to participate in various cycloaddition reactions, either directly using its C=N double bond or indirectly through the formation of reactive intermediates. nih.gov
While less common than other cycloaddition pathways, the C=N bond of a 2H-azirine can theoretically react with carbenes or carbenoids in a [2+1] cycloaddition to form highly strained fused diaziridine systems. However, a more prevalent transformation pathway that can be classified under this heading involves the reaction of azirines with diazo compounds, catalyzed by transition metals, which proceeds as a formal [3+2] cycloaddition but involves the azirine acting as the two-atom component. nih.gov
The most significant cycloaddition pathway for 2H-azirines involves their photochemical conversion to nitrile ylides. nih.govnih.gov As mentioned in section 3.1.3, irradiation of the azirine ring leads to C-C bond cleavage, forming a nitrile ylide, which is a versatile 1,3-dipole. beilstein-journals.orgnih.gov This intermediate can be trapped in situ by a wide range of dipolarophiles in a [3+2] cycloaddition reaction to construct five-membered heterocyclic rings. nih.govnih.govuchicago.edu
This strategy is highly effective for synthesizing complex molecules. For this compound, photochemical irradiation would generate a nitrile ylide with a 1-methyl-1H-imidazolyl substituent. This ylide could then react with various electron-deficient alkenes, alkynes, aldehydes, or imines. For example, reaction with an alkene like acrylonitrile (B1666552) would be expected to yield a dihydropyrrole, while reaction with an alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would produce a pyrrole (B145914) derivative after aromatization. nih.gov Visible-light-promoted, photoredox-catalyzed versions of these [3+2] cycloadditions have also been developed, offering a greener and more efficient method for these transformations. nih.govacs.org
Table 3: Examples of [3+2] Cycloaddition Reactions via Azirine-Derived Nitrile Ylides
| 2H-Azirine Precursor | Dipolarophile | Resulting Heterocycle | Reference |
|---|---|---|---|
| Generic 3-Aryl-2H-azirine | Electron-deficient Alkenes (e.g., Acrylonitrile) | Dihydropyrroles | nih.govnih.gov |
| Generic 3-Aryl-2H-azirine | Alkynes (e.g., DMAD) | Pyrroles | nih.gov |
| Generic 2H-Azirines | Nitrosoarenes | 2,5-Dihydro-1,2,4-oxadiazoles | acs.org |
| Generic 2H-Azirines | Quinones | Fused Pyrroline Systems | nih.gov |
| Generic 2H-Azirines | Diisopropyl azodicarboxylate | 1,3,4-Triazoles | beilstein-journals.orgnih.gov |
Pericyclic Reactions Involving the Azirine
The strained 2H-azirine moiety is a prime candidate for pericyclic reactions, primarily through ring-opening processes initiated by thermal or photochemical means. These reactions relieve the significant ring strain and generate highly reactive intermediates. researchgate.net
Photochemical Ring Opening: Upon irradiation with UV light, 2H-azirines typically undergo cleavage of the C2-C3 single bond to form a nitrile ylide. For this compound, the resulting nitrile ylide would be a 1,3-dipole. This intermediate is stabilized by conjugation with the imidazole ring and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes, carbonyls) to construct five-membered heterocyclic systems. In the absence of an external trapping agent, the conjugated nitrile ylide could potentially undergo a 1,5-dipolar electrocyclic ring closure, involving the imidazole ring, to yield novel fused heterocyclic structures. researchgate.net
Thermal Ring Opening: Heating the compound is expected to cause cleavage of the weaker C2-N bond, generating a vinyl nitrene intermediate. This species is also highly reactive and can undergo several transformations, including insertion into C-H bonds or rearrangement to other stable structures. The presence of the imidazole ring could direct the rearrangement pathways of the vinyl nitrene.
An overview of potential pericyclic reactions is presented in Table 1.
Table 1: Predicted Pericyclic Reactions of the Azirine Moiety
| Condition | Intermediate | Potential Products | Reaction Type |
|---|---|---|---|
| Photolysis (hν) | Nitrile Ylide | Five-membered heterocycles | 1,3-Dipolar Cycloaddition |
| Photolysis (hν) | Nitrile Ylide | Fused imidazoles | 1,5-Dipolar Electrocyclization |
Reactivity of the Imidazole Heterocycle within the Conjugated System
The 1-methylimidazole (B24206) ring is an aromatic heterocycle that influences and is influenced by the attached azirine ring. Its reactivity is characterized by electrophilic substitution, potential nucleophilic additions under specific conditions, and the ability to form organometallic derivatives.
Electrophilic Aromatic Substitution on the Imidazole
The 1-methylimidazole ring is generally activated towards electrophilic aromatic substitution. globalresearchonline.netuobabylon.edu.iq The 1-methyl group is electron-donating, while the 5-azirinyl substituent is expected to be electron-withdrawing due to the sp2-hybridized nitrogen and ring strain. The likely positions for electrophilic attack are C4 and C2. The directing effect of the substituents will determine the regiochemical outcome. Given the electron-withdrawing nature of the azirinyl group at C5, the C4 position is electronically deactivated. Therefore, electrophilic substitution is most likely to occur at the C2 position. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. uobabylon.edu.iqresearchgate.net
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reagent | Reaction | Predicted Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | Nitration | 5-(2H-Azirin-3-yl)-1-methyl-2-nitro-1H-imidazole |
| Br₂/FeBr₃ | Bromination | 2-Bromo-5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole |
Nucleophilic Additions to the Imidazole Core
Nucleophilic attack on an unactivated imidazole ring is generally unfavorable. globalresearchonline.net However, the reactivity can be enhanced by quaternization of the imidazole nitrogen, forming an imidazolium (B1220033) salt. This increases the electrophilicity of the ring carbons, particularly C2. In the context of this compound, the highly electrophilic and strained azirine ring is a much more probable site for nucleophilic attack than the imidazole ring. researchgate.netmdpi.com Therefore, direct nucleophilic addition to the imidazole core is considered a minor pathway unless the azirine ring is consumed first or the imidazole nitrogen is alkylated to form a highly activated imidazolium species.
Metallation and Organometallic Derivatives of the Imidazole
The C2-proton of 1-substituted imidazoles is acidic enough to be removed by strong bases like organolithium reagents (e.g., n-butyllithium). rsc.orgacs.org This deprotonation, known as metallation, forms a potent C2-lithiated imidazole nucleophile. This organometallic intermediate is a versatile synthon that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce functional groups specifically at the C2 position. The presence of the azirine ring at C5 is not expected to prevent metallation at C2, although it might influence the reaction conditions required. acs.org
Synergistic and Antagonistic Effects between Azirine and Imidazole Reactivity
Synergistic Effects: The imidazole ring can act as an internal nucleophile. For instance, upon activation of the azirine ring by an external electrophile (e.g., a Lewis acid), the imidazole nitrogen could attack the azirine carbon, leading to a fused bicyclic system.
Antagonistic Effects (Competition): The primary competition exists between the two rings for attack by external reagents. Nucleophiles will almost certainly react preferentially with the highly strained and electrophilic azirine ring. mdpi.com Conversely, electrophiles will favor reaction with the electron-rich aromatic imidazole ring. globalresearchonline.net This inherent difference in reactivity allows for selective transformations at one ring while leaving the other intact.
Chemoselectivity and Regioselectivity in Reactions of this compound
Predicting the selectivity of reactions is key to the synthetic utility of this molecule.
Chemoselectivity: As established, the choice of reagent dictates which ring reacts. Nucleophilic reagents will target the azirine, while electrophilic reagents will target the imidazole. This provides a clear strategy for selective functionalization. For example, reaction with a Grignard reagent would lead to addition across the C=N bond of the azirine, forming an aziridine, while reaction with nitric acid would lead to nitration of the imidazole ring.
Regioselectivity:
On the Azirine: Nucleophilic attack on the 3-substituted 2H-azirine will occur at the C3 carbon (the imine carbon), followed by protonation of the nitrogen to yield a 3-substituted aziridine. nih.gov
On the Imidazole: Electrophilic substitution is predicted to occur regioselectively at the C2 position due to the directing effects of the N1-methyl and C5-azirinyl groups. Metallation is also highly regioselective for the C2 position. rsc.orgacs.org
This predictable selectivity makes this compound a potentially valuable building block for the synthesis of complex nitrogen-containing molecules, where the two heterocyclic moieties can be functionalized in a controlled and stepwise manner.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 2h Azirin 3 Yl 1 Methyl 1h Imidazole
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole, a suite of one-dimensional and multi-dimensional NMR experiments would be employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and to understand the through-bond and through-space correlations between different nuclei.
Given the absence of direct experimental spectra for the title compound in the reviewed literature, the following data is based on established chemical shift ranges for related imidazole (B134444) and azirine derivatives and on theoretical predictions from computational studies. researchgate.netrsc.orgresearchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H-2 | 7.5 - 7.8 | 135 - 140 |
| Imidazole H-4 | 7.0 - 7.3 | 125 - 130 |
| Imidazole N-CH₃ | 3.6 - 3.9 | 30 - 35 |
| Azirine H-2' | 1.0 - 1.5 | 15 - 20 |
| Azirine H-3' | 9.8 - 10.2 | 160 - 165 |
| Imidazole C-2 | - | 135 - 140 |
| Imidazole C-4 | - | 125 - 130 |
| Imidazole C-5 | - | 120 - 125 |
| Imidazole N-CH₃ | - | 30 - 35 |
| Azirine C-2' | - | 15 - 20 |
| Azirine C-3' | - | 160 - 165 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the predicted chemical shifts and to elucidate the connectivity of the molecule, a series of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between protons that are coupled to each other, typically over two or three bonds. For instance, it would show a cross-peak between the protons on the azirine ring (H-2' and H-3').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the carbon signals based on their attached protons. For example, the imidazole H-2 signal would correlate with the C-2 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons of the N-methyl group would show a correlation to the C-2 and C-5 carbons of the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This is critical for determining the stereochemistry and conformational preferences of the molecule. A NOESY spectrum could, for example, show a correlation between the N-methyl protons and the H-4 proton of the imidazole ring, confirming their spatial proximity.
The relative orientation of the imidazole and azirine rings can be investigated using NOESY. The presence or absence of NOE cross-peaks between protons on the two rings would provide insights into the preferred conformation in solution. Additionally, variable temperature NMR studies could reveal information about the rotational barrier around the C5-C3' bond, indicating the flexibility of the molecule.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would yield precise data on bond lengths, bond angles, and dihedral angles.
While no specific crystal structure data for the title compound is available, theoretical calculations and data from analogous structures can provide expected values. rsc.orgresearchgate.net
The bond lengths and angles within the imidazole ring are expected to be consistent with its aromatic character. The azirine ring, being a strained three-membered ring, will exhibit shorter C-C and C-N bonds and acute bond angles.
Predicted Bond Lengths and Angles (Based on DFT Calculations and Analogs):
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| Imidazole N1-C2 | 1.32 - 1.35 |
| Imidazole C2-N3 | 1.30 - 1.33 |
| Imidazole N3-C4 | 1.37 - 1.40 |
| Imidazole C4-C5 | 1.35 - 1.38 |
| Imidazole C5-N1 | 1.36 - 1.39 |
| Imidazole N1-CH₃ | 1.45 - 1.48 |
| Imidazole C5-C3' | 1.46 - 1.49 |
| Azirine C2'-C3' | 1.48 - 1.51 |
| Azirine C3'-N' | 1.25 - 1.28 |
| Azirine N'-C2' | 1.45 - 1.48 |
| Bond Angles (°) | |
| Imidazole N1-C2-N3 | 110 - 113 |
| Imidazole C2-N3-C4 | 107 - 110 |
| Imidazole N3-C4-C5 | 108 - 111 |
| Imidazole C4-C5-N1 | 105 - 108 |
| Imidazole C5-N1-C2 | 107 - 110 |
| Azirine C2'-N'-C3' | 58 - 62 |
The way the molecules pack in the crystal lattice is determined by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The imidazole ring, being a flat aromatic system, could participate in π-π stacking interactions. The nitrogen atoms of the imidazole and azirine rings could act as hydrogen bond acceptors if a suitable donor is present in the crystal lattice (e.g., co-crystallized solvent molecules).
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₇H₇N₃), the expected exact mass can be calculated.
Theoretical Exact Mass:
Formula: C₇H₇N₃
Calculated Monoisotopic Mass: 133.0640 Da
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 133.0640.
Fragmentation Analysis:
The fragmentation pattern in mass spectrometry provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through several pathways, driven by the stability of the resulting fragments.
Predicted Fragmentation Pathways:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 105 | Loss of N₂ from the azirine ring |
| 94 | Loss of HCN from the imidazole ring |
| 82 | Loss of the azirine ring (C₂H₂N) |
| 54 | Fragment corresponding to the methyl-imidazole cation |
In-silico fragmentation prediction tools, often based on computational chemistry, can be used to simulate and help interpret the mass spectrum. researchgate.net These tools can predict the most likely fragmentation pathways and the relative abundance of the resulting ions, aiding in the structural confirmation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Strain Assessment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. For this compound, these methods are crucial for confirming the presence of both the 1-methyl-1H-imidazole and the highly strained 2H-azirine rings, as well as for assessing the electronic and steric interplay between them.
The IR and Raman spectra are expected to exhibit characteristic bands for each structural component. The 1-methyl-1H-imidazole moiety would display vibrations typical of substituted imidazoles. These include C-H stretching vibrations of the imidazole ring and the methyl group, typically observed in the 3150-2900 cm⁻¹ region. sci.amelixirpublishers.com The C=C and C=N stretching vibrations within the imidazole ring are expected to produce a set of characteristic bands in the 1600-1400 cm⁻¹ range. sci.amelixirpublishers.com The in-plane and out-of-plane bending vibrations of the ring and its substituents would populate the fingerprint region below 1400 cm⁻¹. nih.gov
The 2H-azirine ring, a three-membered unsaturated heterocycle, introduces significant ring strain, which markedly influences its vibrational frequencies. youtube.comacs.orgnih.gov The C=N stretching vibration within the azirine ring is a key diagnostic feature and is anticipated to appear at a relatively high wavenumber, typically in the range of 1740-1820 cm⁻¹, due to the constrained bond angle. youtube.comresearchgate.net The high degree of s-character in the exocyclic bonds of strained rings also contributes to higher stretching frequencies. youtube.com The C-C bond of the azirine ring, also under strain, will have a characteristic stretching frequency, though it may be weaker in the IR spectrum and more prominent in the Raman spectrum.
Raman spectroscopy is particularly valuable for observing the symmetric vibrations and non-polar bonds that may be weak or absent in the IR spectrum. The C=C and C=N stretching vibrations of both the imidazole and azirine rings are expected to be Raman active. researchgate.netnih.gov Time-resolved resonance Raman spectroscopy has been effectively used to study transient azirine intermediates, confirming vibrational assignments through density functional theory (DFT) calculations. nih.gov Such computational approaches would be invaluable in precisely assigning the vibrational modes of this compound.
Expected Vibrational Frequencies for this compound
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Imidazole Ring | C-H Stretch | 3150-3100 | IR, Raman |
| Methyl Group | C-H Stretch | 3000-2900 | IR, Raman |
| Imidazole Ring | C=C, C=N Stretch | 1600-1450 | IR, Raman |
| 2H-Azirine Ring | C=N Stretch | 1820-1740 | IR, Raman |
| Imidazole Ring | Ring Breathing/Deformation | 1400-1000 | IR, Raman |
| 2H-Azirine Ring | Ring Deformation | Lower frequency region | Raman |
Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule, providing insights into its conjugated systems and the energies of its frontier molecular orbitals. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from both the imidazole and azirine chromophores, potentially with new transitions arising from their conjugation.
The 1-methyl-1H-imidazole component is an aromatic heterocycle and is expected to exhibit π → π* transitions. shu.ac.uklibretexts.org For simple imidazoles, these transitions typically occur in the UV region, often below 250 nm. sci.am The substitution pattern and conjugation with the azirine ring are likely to shift these absorptions to longer wavelengths (a bathochromic or red shift).
The 2H-azirine moiety contains a C=N double bond and nitrogen lone pair electrons, making it capable of both π → π* and n → π* transitions. uzh.chyoutube.com The n → π* transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. uzh.ch The high ring strain in the azirine ring can also influence the energies of its molecular orbitals and thus the wavelengths of its electronic absorptions.
The conjugation between the π system of the imidazole ring and the C=N bond of the azirine ring is a critical factor. This extended conjugation is expected to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a significant bathochromic shift of the π → π* transition into the near-UV or even the visible region of the spectrum. researchgate.net The specific λmax values and molar absorptivities (ε) would be highly dependent on the planarity of the molecule and the degree of orbital overlap between the two rings.
Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, could provide further information. For instance, n → π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity, while π → π* transitions often show a bathochromic shift. shu.ac.uk
Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) | Notes |
| π → π | Imidazole Ring | < 250 | May be shifted by substitution |
| n → π | Azirine C=N | 300 - 350 | Expected to be weak |
| π → π* | Conjugated System | > 250 | Wavelength depends on extent of conjugation |
Theoretical and Computational Studies of 5 2h Azirin 3 Yl 1 Methyl 1h Imidazole
Quantum Chemical Investigations of Electronic Structure and Stability
Quantum chemical methods are indispensable for understanding the intrinsic properties of a molecule. For 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole, these investigations would focus on the interplay between the aromatic imidazole (B134444) ring and the highly strained azirine ring.
Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity and electronic behavior of a molecule. In this compound, the HOMO is expected to be predominantly localized on the electron-rich 1-methyl-1H-imidazole ring, which is a key feature of imidazole derivatives. Conversely, the LUMO is anticipated to have significant contributions from the strained 2H-azirine ring, particularly the C=N bond, rendering it susceptible to nucleophilic attack.
The charge distribution, often calculated using methods like Mulliken population analysis, would likely show a significant polarization. The nitrogen atoms of the imidazole ring will possess negative partial charges, enhancing their potential as hydrogen bond acceptors. The nitrogen atom in the azirine ring will also be electronegative, while the adjacent carbon atoms will carry a degree of positive charge, further highlighting the electrophilic nature of the azirine ring.
Table 1: Predicted Molecular Orbital Properties of Analogous Compounds
| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1-Methyl-1H-imidazole | -6.1 | 1.2 | 7.3 |
| 2-Phenyl-2H-azirine | -7.5 | -0.5 | 7.0 |
Note: These values are representative and sourced from computational studies on analogous systems. The actual values for the target molecule will be influenced by the electronic interaction between the two rings.
The 2H-azirine ring is a three-membered heterocycle with significant ring strain, which is a dominant factor in its chemistry. researchgate.net Calculated strain energies for 2H-azirine derivatives are typically in the range of 44-47 kcal/mol. researchgate.net This high degree of strain makes the ring prone to thermal and photochemical ring-opening reactions.
The aromaticity of the 1-methyl-1H-imidazole moiety can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). 1H-imidazole is known to be an aromatic compound, and the attachment of the methyl and azirinyl substituents is not expected to disrupt this aromaticity significantly. researchgate.net Computational studies on similar imidazole derivatives confirm their aromatic character. purkh.com The HOMA index for a fully aromatic ring is close to 1.0, and values for substituted imidazoles are expected to be in this range. purkh.com
Table 2: Predicted Strain Energy and Aromaticity Index
| Property | Ring System | Predicted Value |
| Strain Energy | 2H-Azirine | ~45 kcal/mol |
| HOMA Index | 1-Methyl-1H-imidazole | ~0.8-0.9 |
Note: The strain energy is based on calculations for substituted 2H-azirines. researchgate.net The HOMA index is an estimation based on the known aromaticity of the imidazole ring.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling is a powerful tool for elucidating the pathways and energetics of chemical reactions. For this compound, the high reactivity of the 2H-azirine ring would be the primary focus of such studies. researchgate.net
The most probable reactions of this compound would involve the ring-opening of the 2H-azirine moiety. This can proceed either thermally or photochemically. Computational methods, such as density functional theory (DFT), can be used to locate the transition state structures for these reactions. For instance, the thermal ring-opening would likely proceed via cleavage of the C-C bond to form a vinyl nitrene intermediate. researchgate.net Photochemical excitation, on the other hand, often leads to the formation of a nitrile ylide through C-C bond cleavage. researchgate.netnih.gov
Intrinsic Reaction Coordinate (IRC) analysis would be employed to confirm that the located transition state smoothly connects the reactant (the azirine) and the product (the ring-opened species). This analysis provides a detailed picture of the reaction pathway on the potential energy surface.
Once the transition state is located, the activation barrier for the reaction can be calculated as the energy difference between the transition state and the reactant. This barrier is a key determinant of the reaction rate. For the thermal ring-opening of 2H-azirines, activation barriers are typically high, suggesting that elevated temperatures would be required. nih.gov Photochemical reactions, proceeding through excited states, often have lower effective barriers.
Rate constants can be predicted using transition state theory, which incorporates the calculated activation energy. These predictions can provide valuable insights into the stability of the compound and the conditions required to induce its transformation.
Table 3: Predicted Activation Barriers for 2H-Azirine Ring-Opening Reactions
| Reaction Type | Intermediate/Product | Predicted Activation Barrier (kcal/mol) |
| Thermal Ring-Opening | Vinyl Nitrene | > 50 |
| Photochemical Ring-Opening | Nitrile Ylide | < 10 (from excited state) |
Note: These values are based on computational studies of substituted 2H-azirines and highlight the general trends in their reactivity. nih.gov
Prediction and Interpretation of Spectroscopic Properties via Computational Methods
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of new compounds.
Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. For this compound, the spectrum would likely be a composite of the electronic transitions of the two ring systems. The imidazole ring would contribute to absorptions in the UV region, corresponding to π→π* transitions. nih.gov The 2H-azirine ring is also expected to have characteristic absorptions.
Calculations of vibrational frequencies can predict the infrared (IR) spectrum. Key vibrational modes would include the C=N stretching frequency of the azirine ring and the characteristic ring vibrations of the imidazole moiety.
Nuclear magnetic resonance (NMR) chemical shifts can also be calculated with high accuracy. The predicted ¹H and ¹³C NMR spectra would be invaluable for the structural elucidation of the molecule, with distinct signals expected for the protons and carbons of both the imidazole and azirine rings.
Table 4: Predicted Spectroscopic Data for Constituent Moieties
| Spectroscopy | Moiety | Predicted Key Signals |
| UV-Vis | 1-Methyl-1H-imidazole | π→π* transitions ~210-230 nm |
| IR (cm⁻¹) | 2H-Azirine | C=N stretch ~1740-1780 |
| ¹³C NMR (ppm) | 1-Methyl-1H-imidazole | C2: ~138, C4: ~128, C5: ~120 |
| ¹H NMR (ppm) | 1-Methyl-1H-imidazole | H2: ~7.6, H4: ~7.0, H5: ~6.9 |
Note: These are representative values from the literature for substituted imidazoles and azirines and serve as a guide for experimental characterization.
Due to the absence of specific scientific literature on the theoretical and computational studies of this compound, it is not possible to provide a detailed article on its conformational analysis, molecular dynamics simulations, or structure-reactivity relationships. Searches for dedicated research on this particular compound have not yielded any relevant scholarly articles or data.
Computational chemistry studies, including conformational analysis and molecular dynamics, are highly specific to the molecule being investigated. These analyses depend on quantum mechanical calculations and simulations that must be performed for the exact chemical structure. Similarly, the elucidation of structure-reactivity relationships is derived from computational models that are unique to the compound .
While general principles of these computational methods are well-established and have been applied to related imidazole and azirine-containing molecules, the specific quantitative data, such as potential energy surfaces, dihedral angle distributions, thermodynamic parameters, frontier molecular orbital energies, and electrostatic potential maps, are not available for this compound in the public domain.
Therefore, any attempt to generate the requested article with detailed research findings and data tables would be speculative and would not adhere to the principles of scientific accuracy. Without published research, the core of the requested article—the specific theoretical and computational studies of this compound—cannot be constructed.
Synthesis and Characterization of Functional Analogues and Derivatives of 5 2h Azirin 3 Yl 1 Methyl 1h Imidazole
Design and Synthesis of Azirine-Substituted Analogues
The design of analogues based on the 5-(2H-azirin-3-yl)-1-methyl-1H-imidazole core structure focuses on modifying the azirine ring to modulate reactivity and potential biological activity. A primary synthetic strategy involves the reaction of a suitably functionalized 1-methyl-1H-imidazole precursor with a vinyl azide (B81097), followed by thermal or photochemical cyclization to form the azirine ring.
A plausible synthetic route could commence with 1-methyl-1H-imidazole-5-carbaldehyde. This starting material can be subjected to a Wittig-type reaction with a phosphonium (B103445) ylide to introduce a carbon-carbon double bond, forming a vinyl-imidazole intermediate. Subsequent reaction with an azide, such as sodium azide in the presence of an activating agent, would yield a vinyl azide. Intramolecular cyclization of this vinyl azide, typically induced by heat or UV light, would then generate the desired 2H-azirine ring fused to the imidazole (B134444) core.
Variations in the substituents on the azirine ring can be achieved by employing different phosphonium ylides in the Wittig reaction. For instance, using ylides derived from substituted benzyl (B1604629) halides could introduce various aryl groups at the 2-position of the azirine ring.
Table 1: Proposed Synthesis of Azirine-Substituted Analogues
| Entry | Imidazole Precursor | Wittig Reagent | Azide Source | Product |
| 1 | 1-methyl-1H-imidazole-5-carbaldehyde | (Chloromethyl)triphenylphosphonium chloride | Sodium azide | This compound |
| 2 | 1-methyl-1H-imidazole-5-carbaldehyde | (4-Methoxybenzyl)triphenylphosphonium bromide | Sodium azide | 5-(2-(4-methoxyphenyl)-2H-azirin-3-yl)-1-methyl-1H-imidazole |
| 3 | 1-methyl-1H-imidazole-5-carbaldehyde | (4-Nitrobenzyl)triphenylphosphonium chloride | Sodium azide | 5-(2-(4-nitrophenyl)-2H-azirin-3-yl)-1-methyl-1H-imidazole |
Exploration of Imidazole Ring Substitution Patterns
Modifications to the imidazole ring can significantly influence the electronic properties and biological interactions of the entire molecule. nih.gov For the this compound scaffold, substitutions can be introduced at the C2 and C4 positions of the imidazole ring.
Synthesis of these analogues would require appropriately substituted imidazole starting materials. For example, 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde could serve as a precursor for introducing various substituents at the C2 position via cross-coupling reactions, such as Suzuki or Stille couplings, prior to the formation of the azirine ring. Similarly, starting with a 4-substituted-1-methyl-1H-imidazole derivative would allow for the exploration of substitution patterns at that position.
The introduction of electron-donating or electron-withdrawing groups on the imidazole ring is expected to alter the reactivity of the azirine moiety. Electron-donating groups would likely increase the electron density of the system, potentially affecting the stability and ring-opening reactions of the azirine. Conversely, electron-withdrawing groups would decrease the electron density.
Investigation of Heterocyclic Ring Variations and Their Impact on Reactivity
For instance, the synthesis of a 3-(2H-azirin-3-yl)-1-methyl-1H-pyrazole analogue would begin with 1-methyl-1H-pyrazole-3-carbaldehyde. The choice of the heterocyclic ring will have a profound impact on the electronic nature and reactivity of the attached azirine ring. The different heteroatom compositions and arrangements in pyrazoles, triazoles, and thiazoles will modulate the aromaticity and electron-donating or -withdrawing character of the ring system, thereby influencing the stability and chemical behavior of the strained azirine ring. researchgate.netrsc.org
Comparative Reactivity and Spectroscopic Studies of Synthesized Derivatives
A comprehensive understanding of the synthesized analogues requires detailed comparative studies of their reactivity and spectroscopic properties. The high ring strain of the azirine moiety makes it susceptible to various ring-opening reactions, either thermally or photochemically, to form vinyl nitrenes. The nature and position of substituents on both the imidazole and azirine rings are expected to influence the ease of this ring-opening and the subsequent reactivity of the vinyl nitrene intermediate.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for confirming the structures of the synthesized analogues. The chemical shifts of the protons and carbons in both the imidazole and azirine rings will provide information about the electronic environment and the effect of different substituents. For example, the proton on the C3 of the azirine ring is expected to have a characteristic chemical shift in the 1H NMR spectrum.
Infrared (IR) Spectroscopy: The IR spectra will show characteristic absorption bands for the C=N bond in the azirine ring (typically around 1740-1780 cm-1) and the various functional groups present in the substituents.
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the synthesized compounds.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 7.5 (s, 1H, H4-imidazole), 7.2 (s, 1H, H2-imidazole), 3.7 (s, 3H, N-CH3), 3.5 (d, 1H, H2-azirine), 2.8 (d, 1H, H2-azirine), 2.1 (s, 1H, H3-azirine) |
| 13C NMR (CDCl3, 100 MHz) | δ (ppm): 165 (C3-azirine), 140 (C5-imidazole), 138 (C2-imidazole), 125 (C4-imidazole), 35 (N-CH3), 30 (C2-azirine) |
| IR (KBr) | νmax (cm-1): 3100 (C-H, aromatic), 2950 (C-H, aliphatic), 1760 (C=N, azirine), 1600, 1480 (C=C, C=N, imidazole) |
| HRMS (ESI) | Calculated for C6H7N3 [M+H]+, found. |
Structure-Property and Structure-Reactivity Correlations in Analogue Series
Systematic studies of the synthesized analogues will allow for the establishment of structure-property and structure-reactivity relationships (SPRR and SRR). By correlating the electronic and steric properties of the substituents with the observed reactivity and spectroscopic data, predictive models can be developed.
For example, a Hammett analysis could be performed on a series of analogues with different substituents on an aryl group at the 2-position of the azirine ring. By plotting the logarithm of the rate constants for a specific reaction (e.g., thermal ring-opening) against the Hammett substituent constants (σ), a linear free-energy relationship may be established. This would provide quantitative insights into how electronic effects of the substituents influence the reactivity of the azirine ring.
Similarly, the impact of different heterocyclic cores on the stability of the azirine ring can be quantified. The thermal stability of the azirine-imidazole, azirine-pyrazole, and azirine-thiazole analogues can be compared using techniques like differential scanning calorimetry (DSC). These studies will provide valuable data on how the electronic nature of the five-membered heterocycle influences the properties of the fused azirine ring. Such correlations are essential for the rational design of new derivatives with tailored reactivity and potential applications. nih.govnih.gov
Applications in Advanced Organic Synthesis and Materials Science
5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole as a Key Building Block for Complex Architectures
The inherent reactivity of the 2H-azirine ring, coupled with the electronic characteristics of the 1-methyl-1H-imidazole substituent, positions this compound as a powerful and versatile building block in organic synthesis.
Precursor for Novel Heterocyclic Scaffolds
The strained azirine ring is a reactive intermediate that can undergo a variety of ring-opening and rearrangement reactions. This reactivity can be harnessed to synthesize a diverse array of novel heterocyclic scaffolds. For instance, thermal or photochemical activation of the azirine ring can lead to the formation of a vinyl nitrene, a highly reactive intermediate. This nitrene can then participate in intramolecular cyclization reactions with the imidazole (B134444) ring or in intermolecular reactions with other substrates to form new, more complex heterocyclic systems.
The imidazole portion of the molecule also offers multiple sites for further functionalization, allowing for the strategic construction of a wide range of derivatives. The nitrogen atoms of the imidazole ring can act as nucleophiles or be alkylated, while the carbon atoms can be targeted for substitution reactions, further expanding the diversity of accessible molecular frameworks.
Synthon for Highly Functionalized Organic Molecules
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be considered a multifunctional synthon, offering several reactive handles for the introduction of various functional groups. The azirine ring can react with a wide range of nucleophiles, leading to the formation of highly functionalized aziridines or other open-chain products.
Furthermore, the imidazole ring can direct the reactivity of the molecule. For example, the imidazole nitrogen atoms can coordinate to metal catalysts, influencing the stereochemical outcome of reactions at the azirine ring. This cooperative effect between the two heterocyclic components makes this compound a valuable tool for the stereoselective synthesis of complex organic molecules.
Potential in Polymer Chemistry and Functional Materials
The unique chemical properties of this compound also suggest its potential utility in the field of polymer chemistry and the design of advanced functional materials.
Reactive Monomer in Polymerization Reactions
The strained azirine ring can serve as a reactive site for polymerization. Ring-opening polymerization of the azirine moiety, initiated by either cationic or anionic initiators, could lead to the formation of novel polymers with imidazole side chains. These polymers would be expected to exhibit interesting properties, such as basicity, metal-coordinating ability, and potentially biological activity, owing to the presence of the imidazole units.
The polymerization could proceed via different mechanisms, yielding polymers with distinct architectures and properties. For example, a living polymerization process would allow for precise control over the polymer's molecular weight and dispersity.
Cross-linking or Modifying Agent for Polymeric Systems
The high reactivity of the azirine ring makes this compound a candidate for use as a cross-linking agent. When added to a pre-existing polymer, the azirine can react with functional groups on the polymer chains, forming covalent bonds and creating a cross-linked network. This process can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the original polymer.
Additionally, this compound could be employed to modify the surface properties of materials. By grafting it onto a polymer surface, the imidazole units can be introduced, altering the surface's hydrophilicity, charge, and ability to interact with other molecules.
Incorporation into Advanced Material Design
The incorporation of this compound into material design opens up possibilities for creating advanced materials with tailored functionalities. For example, the imidazole moiety is known to be an effective ligand for various metal ions. Materials incorporating this compound could therefore be used for applications such as catalysis, sensing, or the selective removal of metal ions from solutions.
Explorations in Catalysis: Ligand Design and Organocatalytic Roles
The imidazole moiety is a well-established component in the design of ligands for transition metal catalysis and as an organocatalyst itself. The nitrogen atoms of the imidazole ring can act as effective ligands for a variety of metal centers, influencing the catalytic activity and selectivity of the resulting complexes. nih.govnih.govnih.gov In the context of organocatalysis, the basic nitrogen of the imidazole can function as a Brønsted or Lewis base, while the ring system can be elaborated to create more complex chiral catalysts. nih.gov
Theoretically, the nitrogen atom of the 1-methyl-1H-imidazole ring in This compound could serve as a coordination site for metal ions. The presence of the highly strained azirine ring introduces a reactive center that could potentially modulate the electronic properties of the imidazole ligand or participate directly in catalytic transformations. However, no published research has explored the synthesis of metal complexes with this compound or its evaluation in any catalytic reaction.
Similarly, in the realm of organocatalysis, while numerous imidazole derivatives have been successfully employed, there are no specific reports on the use of This compound . The inherent reactivity of the 2H-azirine ring, a three-membered unsaturated heterocycle, might offer unique reactivity patterns, but this remains a purely speculative area without experimental data. researchgate.net
Current Challenges and Future Perspectives in the Research of 5 2h Azirin 3 Yl 1 Methyl 1h Imidazole
Uncharted Reactivity Landscapes and Novel Transformation Pathways
The core of 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole's unique chemistry lies in the 2H-azirine ring, a highly strained three-membered heterocycle. A significant challenge and concurrent opportunity is the exploration of its reactivity, which is anticipated to be dominated by the facile cleavage of its weak C-N and C-C bonds. The primary reactive intermediate expected from thermal or photochemical induction is a vinyl nitrene. The fate of this high-energy species is a central research question.
Key potential transformation pathways that warrant investigation include:
Intramolecular Cyclization: The vinyl nitrene intermediate could undergo intramolecular C-H insertion into the N-methyl group or the imidazole (B134444) ring itself, potentially leading to novel, fused polycyclic heterocyclic systems that are otherwise difficult to synthesize.
Ring Expansion: Trapping of the nitrene by the imidazole nitrogen could initiate a ring expansion cascade, offering a potential route to seven-membered diazepine (B8756704) derivatives, which are privileged structures in medicinal chemistry.
Intermolecular Reactions: In the presence of external trapping agents, the vinyl nitrene could undergo a variety of intermolecular reactions. For instance, reaction with alkenes could yield aziridines, while reaction with alkynes could produce novel substituted pyrroles.
The electronic influence of the 1-methyl-1H-imidazole ring on these pathways is a critical unknown. The electron-donating nature of the imidazole is expected to modulate the stability and reactivity of the vinyl nitrene intermediate, a hypothesis that requires extensive experimental validation.
Table 1: Hypothetical Reaction Pathways of this compound
| Condition | Proposed Intermediate | Potential Product Class |
|---|---|---|
| Thermolysis (Δ) | Imidazolyl-substituted vinyl nitrene | Fused bicyclic imidazoles |
| Photolysis (hν) | Imidazolyl-substituted vinyl nitrene | Polycyclic heterocycles |
| Thermolysis with Norbornene | Imidazolyl-substituted vinyl nitrene | Exo/Endo aziridine (B145994) adducts |
Development of Asymmetric Synthetic Strategies for Chiral Analogues
The 2H-azirine ring in the title compound is prochiral, meaning the synthesis of enantiomerically pure analogues is a significant and valuable goal. Achieving this presents a considerable challenge, as methods for the asymmetric synthesis of 2H-azirines are not yet fully developed. Future research must focus on creating stereoselective methods to access chiral derivatives, which would be invaluable as building blocks in stereoselective synthesis and as chiral ligands in catalysis.
Potential strategies for achieving asymmetric induction include:
Chiral Catalysis: The development of transition-metal catalysts featuring chiral ligands could enable the enantioselective formation of the azirine ring from a suitable precursor, such as a vinyl azide (B81097) derived from 1-methyl-3-vinyl-1H-imidazole. Catalysts based on rhodium, copper, or iridium are promising candidates.
Chiral Auxiliaries: The use of a removable chiral auxiliary, perhaps tethered to the imidazole ring, could direct the stereochemical outcome of the azirine-forming reaction. Subsequent cleavage of the auxiliary would furnish the enantiopure product.
Kinetic Resolution: A racemic mixture of this compound could potentially be resolved through a kinetic resolution process, wherein a chiral catalyst or reagent selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric excess.
Integration of the Compound into Supramolecular Assemblies
The 1-methyl-1H-imidazole moiety provides a robust handle for integrating the molecule into larger, well-defined supramolecular structures. The imidazole ring is an excellent ligand for a wide variety of metal ions and can act as both a hydrogen bond donor (at C2-H) and acceptor (at N3). This dual functionality opens up avenues for creating complex, ordered architectures through coordination chemistry and hydrogen bonding networks.
Future perspectives in this area include:
Metal-Organic Frameworks (MOFs): The compound could serve as a unique bifunctional linker in the design of novel MOFs. The imidazole would act as the coordinating node, while the latent reactivity of the azirine ring could be used for post-synthetic modification, allowing for the introduction of new functionalities within the framework's pores.
Self-Assembled Monolayers (SAMs): The imidazole group can facilitate the anchoring of the molecule onto various surfaces, such as gold or copper, to form self-assembled monolayers. The azirine units, oriented away from the surface, would present a reactive surface that could be used to capture other molecules or trigger surface-initiated polymerization.
Responsive Supramolecular Polymers: By linking monomers of the compound through metal coordination, it may be possible to create supramolecular polymers. The thermal or photochemical triggering of the azirine ring-opening could then be used to disrupt the polymer chain or cross-link chains, leading to materials with tunable and responsive properties.
Interdisciplinary Research Opportunities in Material Science
The unique combination of a stable coordinating group and a highly reactive, triggerable functional group makes this compound a prime candidate for applications at the interface of chemistry and material science. The challenges lie in controlling and harnessing its reactivity within a solid-state or polymeric matrix.
Promising interdisciplinary research directions include:
Smart Materials: The ring-opening of the azirine can be triggered by external stimuli like heat or light, causing a significant change in molecular structure and electronics. This could be exploited to create chemo-responsive or photo-responsive materials, where the stimulus-induced reaction leads to a detectable change in color, fluorescence, or conductivity.
Precursors for Advanced Coatings: The compound could be incorporated into a polymer backbone or coating formulation. Upon curing with heat or UV light, the azirine rings would open and cross-link the material, potentially forming highly durable and chemically resistant nitride-based coatings.
N-Heterocyclic Carbene (NHC) Ligand Precursors: The imidazole ring is a well-known precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for catalysis and surface functionalization. The azirine moiety could act as a reactive handle to anchor these NHC precursors to polymer supports or nanoparticles, creating novel recyclable catalysts.
Refined Computational Models for Enhanced Predictive Power
Given the transient and high-energy nature of the intermediates involved in azirine chemistry, computational modeling is not just an accessory but a necessity for guiding experimental work. A significant challenge is the development of computational models with high predictive accuracy for this specific system. The interplay between the strained ring and the aromatic heterocycle requires sophisticated theoretical treatments.
Future efforts in computational chemistry should focus on:
Mapping Reaction Coordinates: Using methods like Density Functional Theory (DFT) and ab initio calculations to accurately map the potential energy surfaces for the thermal and photochemical reactions. This would help predict reaction barriers, identify the most likely products, and understand the role of the imidazole substituent.
Simulating Spectroscopic Signatures: Calculating the expected spectroscopic data (NMR, IR, UV-Vis) for potential intermediates and products to aid in their experimental identification.
Modeling Asymmetric Catalysis: Building detailed models of the transition states in potential catalytic asymmetric syntheses. Such models are crucial for understanding the origins of stereoselectivity and for the rational design of more effective chiral catalysts.
Table 2: Hypothetical Computational Focus Areas and Objectives
| Computational Method | Research Objective | Target Information |
|---|---|---|
| DFT (B3LYP, M06-2X) | Predict reactivity and product distribution | Transition state energies, reaction barriers |
| TD-DFT | Guide photochemical experiments | Excited state energies, absorption wavelengths |
| QTAIM / NBO Analysis | Understand electronic substituent effects | Atomic charges, bond orders, orbital interactions |
Q & A
Basic Research Questions
Q. What are the key synthetic approaches for 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole?
- Methodology :
- Ligand Design : Modify imidazole scaffolds using computational tools (e.g., Maestro software) to incorporate the azirine moiety. This involves manual adjustments to ligand moieties in pre-existing structural complexes, ensuring protonation states align with physiological pH conditions .
- Synthetic Routes : Utilize nucleophilic substitution or cross-coupling reactions to attach the azirine group to the 1-methylimidazole core. For example, derivatives like 5-(4-Methoxyphenyl)-1-methyl-1H-imidazole (Compound 7) are synthesized via refluxing in acetic acid with sodium acetate as a catalyst .
- Validation : Confirm purity via elemental analysis, IR, and NMR spectroscopy .
Q. How can researchers characterize the crystal structure of this compound?
- Methodology :
- X-ray Diffraction : Use single-crystal X-ray diffraction (e.g., Bruker SMART APEXII) with MoKα radiation (λ = 0.71073 Å) to determine unit cell parameters and space group symmetry. For example, orthogonal systems like P222 are common for imidazole derivatives .
- Data Analysis : Employ SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .
Table 1 : Example crystallographic parameters for a related compound
| Parameter | Value |
|---|---|
| Space group | P222 |
| a (Å) | 10.563 (5) |
| b (Å) | 10.603 (5) |
| c (Å) | 15.185 (7) |
| Volume (ų) | 1700.6 (14) |
Advanced Research Questions
Q. How can isomerism during synthesis be resolved, and what analytical methods validate the dominant isomer?
- Methodology :
- Isomer Separation : Chromatographic techniques (e.g., HPLC) or fractional crystallization to isolate isomers. For example, 2-[(cyclopenta-1,3-dien-2-yl)diphenylmethyl]-1-methyl-1H-imidazole (Ib) crystallizes preferentially over isomer Ia in a 7:3 ratio .
- Validation : Use H NMR to quantify isomer ratios and X-ray crystallography to confirm the absence of disordered positions in the crystal lattice .
Q. How should researchers address data contradictions in crystallographic studies (e.g., chiral space groups for achiral compounds)?
- Methodology :
- Twinning Analysis : Test for inversion twinning using intensity statistics (e.g., R < 0.05 indicates high-quality data). For compounds crystallizing in chiral space groups (e.g., P222), verify the absence of heavy atoms to rule out absolute structure determination errors .
- Refinement Protocols : Use SHELXL’s TWIN/BASF commands to model twinning and validate results against simulated diffraction patterns .
Q. What computational strategies predict the compound’s reactivity and binding affinity?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., PCSK9/MeIm complexes) using AMBER or GROMACS. Cluster analysis identifies dominant conformations .
- MM-GBSA Calculations : Estimate binding free energies for imidazole derivatives to prioritize synthesis targets. For example, ΔG values < −30 kcal/mol indicate strong binding .
Q. How does the basicity of the imidazole ring compare to structurally related compounds?
- Methodology :
- Potentiometric Titrations : Measure pKa values in aqueous solutions. For instance, 1-methyl-1H-imidazole (MeIm) has pKa = 7.0, while phosphate groups (e.g., dRibMP) exhibit pKa = 6.1, highlighting MeIm’s higher basicity .
- Comparative Analysis : Use databases like Cambridge Structural Database (CSD) to correlate substituent effects (e.g., electron-withdrawing azirine groups) with pKa shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
